2-[4-(diphenylmethyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N5OS/c23-22(24,25)20-27-28-21(32-20)26-18(31)15-29-11-13-30(14-12-29)19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,19H,11-15H2,(H,26,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFFDBHWWOFENX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=NN=C(S2)C(F)(F)F)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(diphenylmethyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of diphenylmethylpiperazine with a suitable acylating agent to form the piperazine derivative. This intermediate is then reacted with a thiadiazole derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis platforms. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(diphenylmethyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the piperazine or thiadiazole rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce new functional groups, leading to a variety of substituted products.
Scientific Research Applications
2-[4-(diphenylmethyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders and other diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(diphenylmethyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, blocking their function and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Anticancer Research
Several 1,3,4-thiadiazole derivatives share key structural features with the target compound, differing primarily in substituents on the piperazine, phenyl, or thiadiazole groups. These variations significantly influence biological activity and physicochemical properties:
Key Findings :
- Chlorophenyl vs. Trifluoromethyl Substituents: Compounds 25 and 26 (), which replace the diphenylmethyl-piperazine with chlorophenyl groups, exhibit potent cytotoxicity against cancer cell lines (HepG2, MCF7) and activate caspases 3, 8, and 9, indicating apoptosis induction. The trifluoromethyl group in the thiadiazole ring enhances metabolic stability and membrane permeability compared to non-fluorinated analogs.
- This suggests that bulky aromatic groups (e.g., diphenylmethyl) may influence receptor binding or pharmacokinetics.
Analgesic and Antipyretic Derivatives
Compounds such as VA17 (N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(piperidin-1-yl)acetamide) replace the piperazine moiety with piperidine, reducing molecular complexity while retaining analgesic activity. However, their lower molecular weights (~384–398 g/mol) correlate with reduced metabolic stability compared to the target compound .
Biological Activity
The compound 2-[4-(diphenylmethyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine ring and a thiadiazole moiety. Its molecular formula is , and it has a molecular weight of approximately 447.50 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H22F3N5OS |
| Molecular Weight | 447.50 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
Anticancer Properties
Research indicates that derivatives of thiadiazoles exhibit significant anticancer activity. Specifically, compounds containing the thiadiazole ring have been shown to inhibit the proliferation of various cancer cell lines. Studies have demonstrated that This compound may possess similar properties.
Case Studies:
-
Cytotoxicity Against Cancer Cell Lines :
- In vitro studies have evaluated the cytotoxic effects of thiadiazole derivatives against human cancer cell lines such as A549 (lung cancer) and SK-MEL-2 (skin cancer). The compound showed promising results with IC50 values indicating effective growth inhibition.
- For instance, a related study found that compounds with similar structures exhibited IC50 values ranging from 4.27 µg/mL to 9 µg/mL against various cancer lines .
- Mechanism of Action :
Antimicrobial Activity
In addition to anticancer properties, there is evidence suggesting potential antimicrobial activity associated with thiadiazole derivatives. These compounds may inhibit bacterial growth by disrupting cellular processes or by acting on specific microbial targets.
Neuropharmacological Effects
Some studies have indicated that piperazine derivatives can exhibit neuropharmacological effects, potentially acting as anxiolytics or antidepressants. The structural features of This compound may contribute to such activities.
Structure–Activity Relationship (SAR)
A detailed SAR study has shown that modifications to the thiadiazole ring and piperazine moiety can significantly influence biological activity. For instance, varying substituents on the phenyl rings can enhance potency against specific cancer types .
Comparative Analysis
The following table summarizes the IC50 values of various related compounds against different cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | A549 (Lung) | TBD |
| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | SK-MEL-2 (Skin) | 4.27 |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-trifluoromethylphenyl)acetamide | MDA (Breast) | 9 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
